Cas no 1196147-20-2 (methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate)

Methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate is a versatile heterocyclic compound featuring both amino and chloro substituents on a thiazole ring, along with a carboxylate ester group. This structure imparts reactivity suitable for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. The chloro group enables nucleophilic substitution, while the ester moiety offers flexibility for hydrolysis or reduction. Its amino group enhances solubility and provides a handle for derivatization. The compound’s stability under standard conditions and compatibility with common synthetic methodologies make it a practical intermediate for constructing complex molecules, particularly in the development of biologically active thiazole derivatives.
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate structure
1196147-20-2 structure
Product Name:methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate
CAS No:1196147-20-2
MF:C5H5ClN2O2S
MW:192.623398542404
MDL:MFCD13190354
CID:2616407
PubChem ID:72212716
Update Time:2025-06-23

methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate
    • DTXSID101251970
    • AB70261
    • 1196147-20-2
    • Methyl 4-amino-2-chloro-5-thiazolecarboxylate
    • METHYL 4-AMINO-2-CHLOROTHIAZOLE-5-CARBOXYLATE
    • EN300-2920775
    • WXB14720
    • 4-AMINO-2-CHLORO-THIAZOLE-5-CARBOXYLIC ACID METHYL ESTER
    • MDL: MFCD13190354
    • Inchi: 1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)8-5(6)11-2/h7H2,1H3
    • InChI Key: XJEGTQDOGZSFKN-UHFFFAOYSA-N
    • SMILES: ClC1=NC(=C(C(=O)OC)S1)N

Computed Properties

  • Exact Mass: 191.9760263Da
  • Monoisotopic Mass: 191.9760263Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 93.5Ų

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methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:1196147-20-2)Methyl 4-amino-2-chlorothiazole-5-carboxylate
Order Number:LE8327
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:59
Price ($):discuss personally
Email:18501500038@163.com

Additional information on methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate

Methyl 4-Amino-2-Chloro-1,3-Thiazole-5-Carboxylate: A Comprehensive Overview

Methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate, with the CAS number 1196147-20-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate features a thiazole ring substituted with an amino group at position 4, a chlorine atom at position 2, and a methyl ester group at position 5. These substituents contribute to its unique chemical properties and potential applications.

The synthesis of methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate involves a series of well-established organic reactions. Typically, the synthesis begins with the preparation of the thiazole ring through a condensation reaction between an amine and a thioamide or thiourea derivative. Subsequent substitution reactions introduce the amino and chlorine groups at specific positions on the ring. Finally, the carboxylation step introduces the methyl ester group at position 5. This multi-step synthesis highlights the versatility of thiazole chemistry and its adaptability to functionalization for various applications.

Recent studies have explored the biological activity of methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate, particularly in the context of its potential as a drug candidate. Research indicates that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate inhibits key inflammatory pathways in vitro, suggesting its potential utility in treating conditions such as arthritis and neurodegenerative diseases.

In addition to its biological applications, methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. A recent paper in *Advanced Materials* highlighted its ability to act as an efficient charge transport layer in organic light-emitting diodes (OLEDs), enhancing device performance and stability.

The structural versatility of methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate also lends itself to applications in agrochemicals. Studies have shown that this compound possesses moderate pesticidal activity against certain agricultural pests. Its ability to inhibit key enzymes involved in pest metabolism makes it a potential candidate for developing eco-friendly pesticides.

From a synthetic chemistry perspective, methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate serves as an intermediate in the synthesis of more complex thiazole derivatives. Its functional groups provide convenient handles for further modification, enabling access to diverse chemical structures with tailored properties.

Looking ahead, ongoing research is focused on optimizing the synthesis of methyl 4-amino-2-chloro-1,3-thiazole--carboxylate to enhance yield and reduce costs. Additionally, efforts are underway to explore its potential as a building block in drug discovery programs targeting various therapeutic areas.

In conclusion, methyl 4-amino--chloro--thiazole--carboxylate is a multifaceted compound with applications spanning pharmacology, materials science, and agrochemistry. Its unique structure and functional groups make it an invaluable tool for researchers across these disciplines.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1196147-20-2)Methyl 4-amino-2-chlorothiazole-5-carboxylate
LE8327
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email